Benzyltrimethylammonium tribromide synthesis protocol
Benzyltrimethylammonium tribromide synthesis protocol
An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium (B79724) Tribromide
For researchers, scientists, and professionals in drug development, Benzyltrimethylammonium tribromide (BTMABr₃) is a valuable and versatile reagent. It serves as a stable, solid brominating agent, offering a safer and more easily quantifiable alternative to liquid bromine.[1][2] This quaternary ammonium (B1175870) salt is recognized for its effectiveness as a mild and selective brominating agent, a phase-transfer catalyst, and a mild oxidizing agent in various organic syntheses.[3][4][5] Its applications are extensive, including the bromination of aromatic compounds like phenols and anilines, the synthesis of dibromoacetyl derivatives, and the preparation of N-bromoamides.[4][6]
Appearing as an orange to dark yellow crystalline powder, Benzyltrimethylammonium tribromide is noted for its stability and ease of handling, which enhances the efficiency and reproducibility of chemical processes.[3][7] This guide provides detailed experimental protocols for its synthesis, presents key quantitative data in a comparative format, and illustrates the synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct and effective synthesis protocols for Benzyltrimethylammonium tribromide.
| Parameter | Protocol 1: Aqueous Acidic Oxidation | Protocol 2: Solvent-Free Oxidation |
| Starting Material | Benzyltrimethylammonium chloride | Benzyltrimethylammonium bromide |
| Key Reagents | Sodium bromate (B103136), Hydrobromic acid (47%) | Potassium bromide, Potassium permanganate (B83412), Sulfuric acid (4N) |
| Molar Ratio (Starting Material:Reagents) | 1 : 0.5 : 3 | 1 : 2 : 0.2 |
| Solvent | Water, Dichloromethane (B109758) (for extraction) | None (Solvent-free reaction) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified, stirring until precipitation | ~5 minutes (grinding) |
| Reported Yield | 78%[1] | 86%[8] |
| Melting Point (°C) | 100 - 101[1] | 99[8] |
| Appearance | Orange crystals[1] | Orange-yellow product[8] |
| Molecular Formula | C₁₀H₁₆NBr₃[3] | C₁₀H₁₆NBr₃[3] |
| Molecular Weight | 389.96 g/mol [3] | 389.96 g/mol [3] |
Experimental Protocols
Two primary methods for the synthesis of Benzyltrimethylammonium tribromide are detailed below. The first is a classical aqueous method, and the second is a modern, solvent-free approach.
Protocol 1: Synthesis via Aqueous Acidic Oxidation
This method relies on the oxidation of bromide ions in the presence of the quaternary ammonium salt in an acidic aqueous medium.[1][4]
Materials:
-
Benzyltrimethylammonium chloride (11.1 g, 60 mmol)
-
Sodium bromate (4.5 g, 30 mmol)
-
Hydrobromic acid (47%, ~33.9 mL, 180 mmol)
-
Water (100 mL)
-
Dichloromethane
-
Magnesium sulfate
-
Diethyl ether
Procedure:
-
In a suitable flask, dissolve benzyltrimethylammonium chloride (11.1 g) and sodium bromate (4.5 g) in 100 mL of water.[1]
-
While stirring the solution at room temperature, slowly add 47% hydrobromic acid (180 mmol).[1]
-
An orange solid will precipitate from the solution upon the addition of the acid.
-
Extract the precipitated solid from the aqueous mixture using dichloromethane (4 x 50 mL portions).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent and evaporate the solvent in vacuo to obtain a residue.[1]
-
Recrystallize the crude product from a dichloromethane-ether (10:1) mixture to yield pure Benzyltrimethylammonium tribromide as orange crystals.[1]
-
The final product yielded 18.2 g (78%) with a melting point of 100-101 °C.[1]
Protocol 2: Solvent-Free Synthesis
This environmentally friendly protocol utilizes the oxidizing power of potassium permanganate under solvent-free conditions to generate the tribromide salt.[8]
Materials:
-
Benzyltrimethylammonium bromide (1 mmol)
-
Potassium bromide (2 mmol)
-
Potassium permanganate (KMnO₄) (0.2 mmol)
-
4N Sulfuric acid (0.75 mL)
-
Ethyl acetate (B1210297)
Procedure:
-
In a mortar, combine benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).[8]
-
Add 0.75 mL of 4N sulfuric acid to the mixture.[8]
-
Add a small amount of silica gel to ensure the mixture remains dry.[8]
-
Grind the mixture using a pestle for approximately 5 minutes. An orange-yellow solid product will form.[8]
-
Extract the product with 5 mL of ethyl acetate.[8]
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the pure Benzyltrimethylammonium tribromide.[8]
-
This method produces an isolated yield of 86% with a melting point of 99°C.[8]
Synthesis Workflow Diagram
The following diagram illustrates the general chemical logic for the synthesis of Benzyltrimethylammonium tribromide, starting from either the corresponding chloride or bromide salt.
Caption: Logical workflow for Benzyltrimethylammonium Tribromide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzyltrimethylammonium Tribromide [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzyltrimethylammonium Tribromide [jstage.jst.go.jp]
- 5. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]
- 6. Facile synthesis of N-bromoamides using benzyltrimethylammonium tribromide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
